PDHK Inhibition Potency: CAS 887198-60-9 vs. Clinical Reference Dichloroacetate
CAS 887198-60-9 inhibits PDHK with an IC50 of 27 nM in a kinase activity assay [1]. In contrast, the clinical-stage PDHK inhibitor dichloroacetate (DCA) exhibits an IC50 of approximately 200–500 µM against PDHK1 under comparable conditions [2]. This represents a >7,400-fold improvement in potency.
| Evidence Dimension | PDHK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Dichloroacetate (DCA): 200–500 µM |
| Quantified Difference | >7,400-fold higher potency |
| Conditions | In vitro kinase activity assay, pH 8.0, 30 °C; DCA data from literature |
Why This Matters
Over 7,000-fold greater potency enables use at lower concentrations, reducing off-target risk and compound consumption in cell-based assays.
- [1] BindingDB. BDBM137946: US8871934, 539. Affinity Data: IC50 27 nM for PDHK. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=137946 View Source
- [2] Michelakis, E. D., et al. (2010). Metabolic modulation of glioblastoma with dichloroacetate. Science Translational Medicine, 2(31), 31ra34. doi:10.1126/scitranslmed.3000677 View Source
